tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C12H21NO3. This compound features a unique bicyclo[1.1.1]pentane core, which is known for its strained ring system, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane precursor, which undergoes a series of reactions to form the strained bicyclic structure.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Carbamate Formation: The final step involves the reaction of the hydroxymethylated bicyclo[1.1.1]pentane with tert-butyl isocyanate under mild conditions to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its strained bicyclic structure makes it a valuable intermediate in the study of ring strain and reactivity.
Biology
In biological research, this compound can be used to study the effects of ring strain on biological activity. Its unique structure may interact with biological molecules in ways that less strained compounds cannot, providing insights into enzyme-substrate interactions and protein folding.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as pharmaceuticals. The carbamate group is known for its stability and ability to form hydrogen bonds, which can be beneficial in drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high strength and rigidity due to the strained bicyclic core.
Mechanism of Action
The mechanism by which tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate exerts its effects depends on its specific application. In chemical reactions, the strained bicyclic core can undergo ring-opening reactions, releasing strain energy and driving the reaction forward. In biological systems, the compound’s unique structure may allow it to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate
- tert-Butyl ((3-(chloromethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate
Uniqueness
tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate is unique due to the presence of the hydroxymethyl group, which provides additional reactivity compared to its analogs. This allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl N-[[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-10(2,3)16-9(15)13-7-11-4-12(5-11,6-11)8-14/h14H,4-8H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAJJGDMKAXWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638761-29-1 |
Source
|
Record name | tert-butyl N-{[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]methyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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